3-[3-(Trifluoromethyl)phenyl]butan-1-amine
Overview
Description
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chemical compound with the CAS Number: 1225961-33-0 . It has a molecular weight of 217.23 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-(trifluoromethyl)phenyl]butylamine . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and shipping temperature are not specified in the search results .Scientific Research Applications
Synthesis of Cinacalcet HCl
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions. The obtained mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, impure for ethyl 3-(3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3-(3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .
Synthesis of Fluoxetine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Methods of Application : The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The exact synthesis process is proprietary information of the pharmaceutical company.
- Results or Outcomes : Fluoxetine has been widely used and has shown effectiveness in treating the aforementioned conditions .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Synthesis of Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved over the last 20 years and have been used for various diseases and disorders .
- Methods of Application : The exact synthesis process is proprietary information of the pharmaceutical companies. However, the review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound. However, these drugs have been found to exhibit numerous pharmacological activities .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Safety And Hazards
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOWSYPTSEMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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